8-Hydroxyquinoline-beta-D-galactopyranoside

Descripción general

Descripción

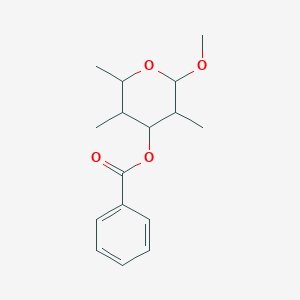

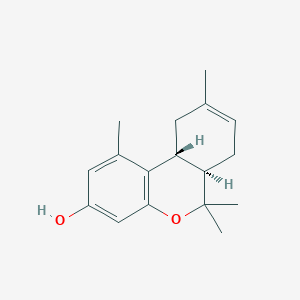

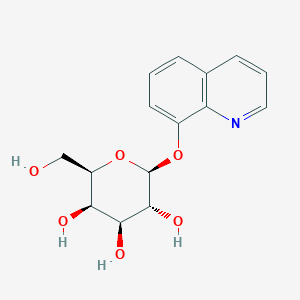

8-Hydroxyquinoline-beta-D-galactopyranoside, also known as 8-Quinolinyl-β-D-galactopyranoside, is a chemical compound with the empirical formula C15H17NO6 . It is a chromogenic substrate for β-D-galactosidase, yielding a brown precipitate upon cleavage .

Molecular Structure Analysis

The molecular weight of 8-Hydroxyquinoline-beta-D-galactopyranoside is 307.30 g/mol . The SMILES string representation of its structure isOC[C@H]1OC@@HC@HC@@H[C@H]1O . Chemical Reactions Analysis

8-Hydroxyquinoline-beta-D-galactopyranoside is a substrate for the enzyme β-D-galactosidase. Upon cleavage by the enzyme, it yields a brown precipitate . Further details about its chemical reactions were not found in the search results.Physical And Chemical Properties Analysis

8-Hydroxyquinoline-beta-D-galactopyranoside is a powder with an assay of ≥98.0% (HPLC). It has an optical activity of [α]/D -86.0±4.0°, c = 1 in methanol. It contains ≤10% water and should be stored at −20°C .Aplicaciones Científicas De Investigación

Chromogenic Substrate for β-D-Galactosidase

8-Hydroxyquinoline-β-D-galactopyranoside: is used as a chromogenic substrate for the enzyme β-D-galactosidase . This application is crucial in microbiology for the detection of specific bacterial enzymes. The compound undergoes a color change upon enzymatic action, which is used to differentiate between species of bacteria, particularly in the family Enterobacteriaceae .

Metal Chelate Formation for High Contrast Imaging

The compound’s ability to form metal chelates is exploited in high contrast imaging techniques . This property is particularly useful in the detection and visualization of bacterial colonies or cellular structures that express β-D-galactosidase, providing a clear contrast against the surrounding medium.

Antimicrobial Activity

Derivatives of 8-Hydroxyquinoline, including the β-D-galactopyranoside variant, have shown antimicrobial properties . This application is significant in the development of new antibiotics and antiseptics, especially given the rise of antibiotic-resistant strains of bacteria.

Anticancer Research

Research has indicated that 8-Hydroxyquinoline derivatives can exhibit anticancer activity . The β-D-galactopyranoside form may be involved in the synthesis of compounds that could potentially be used in cancer treatment, acting as inhibitors for cancer cell growth.

Antifungal Applications

The compound has been studied for its antifungal effects, particularly against fungi like Aspergillus niger and Trichophyton mentagrophytes . Its role in the synthesis of antifungal agents is an area of ongoing research, aiming to combat fungal infections in agriculture and medicine.

Alzheimer’s Disease Research

8-Hydroxyquinoline derivatives are being explored for their potential in treating neurodegenerative diseases such as Alzheimer’s . The β-D-galactopyranoside form could be used to develop molecules that mitigate the progression of such diseases.

Synthesis of Pharmacologically Active Scaffolds

The compound serves as a building block for the synthesis of various pharmacologically active scaffolds . Its structural versatility allows chemists to modify and optimize it for a wide range of therapeutic applications.

Biochemical Assays

In biochemical assays, 8-Hydroxyquinoline-β-D-galactopyranoside is utilized to measure enzyme activity, particularly in research settings where precise quantification of β-D-galactosidase is required . This application is essential for understanding enzyme kinetics and the role of enzymes in various biological processes.

Mecanismo De Acción

Target of Action

The primary target of 8-Hydroxyquinoline-β-D-galactopyranoside is the enzyme β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

8-Hydroxyquinoline-β-D-galactopyranoside acts as a chromogenic substrate for β-D-galactosidase . When the enzyme acts on this compound, it cleaves the β-D-galactopyranoside moiety, leading to the release of 8-Hydroxyquinoline .

Result of Action

The interaction of 8-Hydroxyquinoline-β-D-galactopyranoside with β-D-galactosidase results in the formation of a brown precipitate . This color change provides a visual indication of the enzyme’s activity, making the compound useful in biochemical assays.

Action Environment

The action of 8-Hydroxyquinoline-β-D-galactopyranoside can be influenced by various environmental factors. For instance, the compound is recommended to be stored at −20°C , suggesting that temperature could affect its stability. Moreover, the pH and ionic strength of the solution could potentially influence the enzyme-substrate interaction and thus the efficacy of the compound as a chromogenic substrate.

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12+,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXDESAZVPVGR-BGNCJLHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432254 | |

| Record name | 8-Hydroxyquinoline-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxyquinoline-b-D-galactopyranoside | |

CAS RN |

113079-84-8 | |

| Record name | 8-Quinolinyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113079-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.